5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione

Photochemistry Wolff Rearrangement Carbene Chemistry

Researchers requiring controlled carbene generation face limited options, as acyclic diazo compounds lack the rigid cyclic structure needed for selective Wolff rearrangement. 5-Diazomeldrum's Acid resolves this: • Wavelength-dependent photochemistry: clean Wolff rearrangement (254 nm, φ=0.34) or diazirine isomerization (350 nm, φ=0.024) from a single precursor • Catalyst-free B-H insertion with NHC-boranes yields air-stable hydrazones in 54-63% isolated yield • Quantitative one-step synthesis route available for cost-effective scale-up Supplied at ≥98% (HPLC) purity; stored at 2-8°C and shipped under refrigeration.

Molecular Formula C6H6N2O4
Molecular Weight 170.12 g/mol
CAS No. 7270-63-5
Cat. No. B1348741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione
CAS7270-63-5
Molecular FormulaC6H6N2O4
Molecular Weight170.12 g/mol
Structural Identifiers
SMILESCC1(OC(=O)C(=[N+]=[N-])C(=O)O1)C
InChIInChI=1S/C6H6N2O4/c1-6(2)11-4(9)3(8-7)5(10)12-6/h1-2H3
InChIKeyYRCVEMYVKSXPLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Diazomeldrum's Acid Selection Guide


5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 7270-63-5), commonly referred to as 5-Diazomeldrum's Acid, is a cyclic diazocarbonyl compound derived from Meldrum's acid [1]. With a molecular weight of 170.12 g/mol and a melting point of 95°C, this compound is a stable, yellow solid that is soluble in methanol, ether, dichloromethane, and acetonitrile . It is a specialized reagent used primarily in organic synthesis for carbene transfer, C–H insertion, and Wolff rearrangement reactions. Its unique rigid cyclic structure, as opposed to acyclic diazomalonates, dictates a distinct reaction pathway, making it a non-interchangeable reagent for specific synthetic and photochemical applications [2].

Why 5-Diazomeldrum's Acid Is Irreplaceable


Substituting 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione with a generic diazo compound like dimethyl diazomalonate or ethyl diazoacetate is not feasible for applications requiring a defined, rigid reaction pathway. The cyclic structure of 5-Diazomeldrum's Acid imposes conformational constraints that fundamentally alter its reactivity, forcing a concerted Wolff rearrangement pathway that acyclic analogs, which can adopt stabilizing orthogonal conformations, do not follow [1]. This difference is not theoretical; it manifests in distinct photochemical selectivity (e.g., a clean Wolff rearrangement at 254 nm) and divergent catalytic decomposition behavior, where the cyclic compound displays unique stability and side-reaction profiles compared to acyclic diazomalonates [2][3]. The evidence below quantifies these critical differences, demonstrating why this specific compound is a necessary, non-substitutable reagent in specific research and industrial contexts.

5-Diazomeldrum's Acid: Quantitative Evidence


Wavelength-Gated Photochemical Selectivity

The cyclic structure of 5-Diazomeldrum's Acid confers a unique and highly selective photochemical response not observed in acyclic diazomalonates like ethyl diazomalonate. Irradiation at 254 nm results in a highly efficient Wolff rearrangement (quantum yield, φ254 = 0.34) with no detectable side products. In contrast, irradiation with 355 nm light leads to a completely different, clean isomerization to its spirocyclic diazirine isomer (φ350 = 0.024) [1]. This stark wavelength-dependent divergence in reactivity is a property of the rigid cyclic system. In comparison, photolysis of acyclic ethyl diazomalonate with 254 nm light yields a singlet carbene with a quantum yield of Φ254 = 0.31, but also produces significant amounts of the diazirine byproduct at longer wavelengths (Φ350 = 0.09), indicating less defined and less selective reaction control [2].

Photochemistry Wolff Rearrangement Carbene Chemistry Selectivity

Catalytic Stability in Carbenoid Reactions

Under standard conditions for dirhodium(II)-catalyzed decomposition (Rh2(OAc)4, CH2Cl2/MeOH, 20°C), 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione (Ia) is remarkably stable and does not undergo any notable decomposition, even with a 3–5-fold excess of catalyst. Decomposition only occurs at an elevated temperature of 80°C, and then it leads to ring-opening and a 40% yield of 2-ethoxymalonic acid monoethyl ester, not the expected O–H insertion product [1]. In stark contrast, its acyclic analog dimethyl diazomalonate (Ib) undergoes facile catalytic decomposition under the same mild conditions (20°C) to yield the expected O–H insertion product, dimethyl 2-methoxymalonate, in a high yield of 70% [1]. The carbocyclic analog diazodimedone (Ic) also behaves differently, giving mainly a dimeric adduct (82% yield) with only 9% of the insertion product under related conditions [1].

Catalysis Carbenoid Chemistry O–H Insertion Reagent Selection

NHC-Borane B–H Insertion Reactivity

5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione reacts cleanly with N-heterocyclic carbene boranes (NHC-boranes) to provide stable mono-hydrazonyl NHC-borane derivatives. This reaction proceeds at 40°C in dichloromethane and yields the product in a reproducible range of 54-63% isolated yield across a variety of NHC-borane substrates [1]. This formal 1,1-hydroboration reaction is a specific B–H insertion on the terminal nitrogen of the diazo group without loss of dinitrogen, a reactivity profile that is not general for all diazo compounds. This well-defined, moderate-to-good yielding transformation provides a reliable entry point for synthesizing a novel class of boryl hydrazones, which are stable to air, water, and chromatography, offering a practical advantage in handling [2]. While a direct head-to-head comparison for this specific transformation is not available, the consistency of the yield across different substrates is a key differentiator from more capricious diazo reagents.

Organoborane Chemistry NHC-Boranes B–H Insertion Hydrazone Synthesis

Ultrafast Photochemistry in Polymer Matrices

The photoinduced Wolff rearrangement of 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione in a polymer matrix (PMMA) is complete within 20 picoseconds (ps), generating a ketene intermediate with a characteristic IR band at 2161 cm⁻¹ and a narrow width of 29 cm⁻¹ [1]. This extremely fast reaction, coupled with its sensitivity to deep UV light (200–260 nm), makes it uniquely suitable for high-resolution lithographic applications [2]. The rapid, clean generation of the ketene is a key element for the compound's high quantum yield of carboxylic acid formation, which is the fundamental chemistry behind positive photoresists [3]. While other diazoketones also undergo Wolff rearrangement, the speed and completeness of this transformation in a solid polymer matrix, as directly observed by ultrafast infrared spectroscopy, is a specific and quantified performance metric that supports its use as a model compound and an active component in ablation sensitizers and photoresist research.

Ultrafast Spectroscopy Photoresist Materials Deep UV Lithography Polymer Chemistry

Efficient One-Step Synthetic Protocol

For laboratories that prefer or require in-house synthesis, 5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione can be prepared in a single step with quantitative yield using adapted Vilsmeier conditions [1]. This protocol, which provides the product in quantitative yield and allows for straightforward characterization by standard spectroscopic methods (1H, 2H, 13C NMR, IR, and Raman spectroscopy), represents a significant improvement over older methods that may involve multiple steps or lower yields (e.g., traditional diazo transfer reactions on Meldrum's acid can yield 40-90% depending on the specific method) [2]. The availability of a high-yielding, one-step protocol reduces the cost and time barrier for obtaining the reagent, enhancing its accessibility for a wide range of research applications.

Synthetic Methodology Reagent Preparation Vilsmeier Conditions Cost-Effective Synthesis

Well-Defined Physical Properties

5-Diazo-2,2-dimethyl-1,3-dioxane-4,6-dione is a crystalline solid with a well-defined melting point of 95°C (or a range of 92.0-96.0°C depending on the supplier's purity specification) . It is a flammable solid (UN1325, Hazard Class 4.1) and requires refrigerated storage (2-8°C) and protection from light to prevent decomposition . Its solubility profile is documented: it is soluble in methanol, ether, dichloromethane, and acetonitrile, providing users with a clear set of compatible solvents . While many diazo compounds share similar stability concerns, the availability of precise, cross-verified physical data from multiple reputable vendors (e.g., TCI, Fisher Scientific) and databases like PubChem ensures that researchers can rely on consistent material properties for reproducible experimental outcomes, a critical factor in scientific procurement.

Physical Properties Reproducibility Handling Storage

5-Diazomeldrum's Acid: Ideal Applications


Wavelength-Controlled Photochemical Studies

For research involving the controlled generation of reactive intermediates like ketenes or diazirines, 5-Diazomeldrum's Acid is the reagent of choice. Its unique wavelength-dependent photochemistry allows researchers to selectively trigger a Wolff rearrangement (at 254 nm, φ = 0.34) or a clean isomerization to a diazirine (at 350 nm, φ = 0.024) from the same precursor [1]. This level of photochemical control, which is not possible with acyclic diazomalonates like ethyl diazomalonate (which yields a mixture of products), enables the design of complex reaction sequences with high temporal and spatial precision, making it invaluable for mechanistic studies and advanced material patterning.

NHC-Borane Derivative Synthesis

Synthetic chemists developing NHC-borane-based materials or exploring the reactivity of B–H bonds will find 5-Diazomeldrum's Acid to be a uniquely suitable reagent. Its reaction with NHC-boranes is a specific, catalyst-free B–H insertion that yields stable, air- and water-tolerant hydrazone products in a consistent 54-63% isolated yield [2]. This reliable transformation provides a straightforward synthetic entry point into a new class of boryl hydrazones, which are of interest for their potential applications in organic synthesis and materials science. The stability of the resulting products to chromatographic purification is a further practical advantage [3].

Ultrafast Spectroscopy and Photoresist Research

Due to its rapid and well-characterized photoinduced Wolff rearrangement in polymer matrices (complete within 20 ps in PMMA), 5-Diazomeldrum's Acid is a premier model compound for ultrafast spectroscopic studies and for evaluating novel photoresist formulations [4]. Its deep UV sensitivity (200-260 nm) and the clean generation of a ketene intermediate (with a distinct IR signature at 2161 cm⁻¹) make it an ideal candidate for high-resolution lithography and for fundamental studies of laser-material interactions [5]. Researchers developing ablation sensitizers or other photoactive materials can use this compound to benchmark new formulations against a system with precisely known reaction dynamics.

Cost-Effective In-House Synthesis

For academic or industrial laboratories with a sustained need for this specific diazo compound, the documented quantitative-yield, one-step synthesis using adapted Vilsmeier conditions offers a compelling alternative to commercial procurement [6]. This approach provides a higher yield (quantitative) compared to standard diazo transfer methods (40-76%) and is more efficient than multi-step alternatives [7]. Implementing this protocol can significantly reduce reagent costs and supply chain dependencies for research groups that require large quantities or frequent access to 5-Diazomeldrum's Acid for their investigations into carbene chemistry, C–H insertion, or cyclopropanation.

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